2-hydroxy-2,2-diphenyl-N-[(E)-pyridin-4-ylmethylideneamino]acetamide
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Overview
Description
2-hydroxy-2,2-diphenyl-N-[(E)-pyridin-4-ylmethylideneamino]acetamide is a complex organic compound with the molecular formula C20H17N3O2 This compound is of interest due to its unique structure, which combines a hydroxy group, diphenyl groups, and a pyridinylmethylideneamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2,2-diphenyl-N-[(E)-pyridin-4-ylmethylideneamino]acetamide typically involves the condensation of 2-hydroxy-2,2-diphenylacetamide with pyridine-4-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions in an organic solvent like ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-2,2-diphenyl-N-[(E)-pyridin-4-ylmethylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of 2-oxo-2,2-diphenyl-N-[(E)-pyridin-4-ylmethylideneamino]acetamide.
Reduction: Formation of 2-hydroxy-2,2-diphenyl-N-[(E)-pyridin-4-ylmethylamino]acetamide.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Scientific Research Applications
2-hydroxy-2,2-diphenyl-N-[(E)-pyridin-4-ylmethylideneamino]acetamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes.
Mechanism of Action
The mechanism of action of 2-hydroxy-2,2-diphenyl-N-[(E)-pyridin-4-ylmethylideneamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The presence of the hydroxy and imine groups allows for hydrogen bonding and other interactions with the target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-2,2-diphenylacetamide: Lacks the pyridinylmethylideneamino moiety, making it less versatile in forming complexes.
N-[(E)-pyridin-4-ylmethylideneamino]acetamide: Lacks the hydroxy and diphenyl groups, reducing its potential for hydrogen bonding and aromatic interactions.
Uniqueness
2-hydroxy-2,2-diphenyl-N-[(E)-pyridin-4-ylmethylideneamino]acetamide is unique due to its combination of functional groups, which allows for diverse chemical reactivity and interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-hydroxy-2,2-diphenyl-N-[(E)-pyridin-4-ylmethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-19(23-22-15-16-11-13-21-14-12-16)20(25,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15,25H,(H,23,24)/b22-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWRISGOIDZJCJ-PXLXIMEGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=CC=NC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=CC=NC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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